Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester

Description

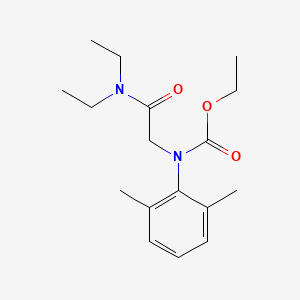

Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester, is a carbamate derivative characterized by a carbanilic acid backbone modified with a diethylcarbamoylmethyl group at the nitrogen position, 2,6-dimethyl substituents on the aromatic ring, and an ethyl ester functional group. This structural complexity confers unique physicochemical properties, such as enhanced lipophilicity compared to simpler carbamates, which may influence its biological activity and environmental persistence.

Properties

CAS No. |

93814-38-1 |

|---|---|

Molecular Formula |

C17H26N2O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

ethyl N-[2-(diethylamino)-2-oxoethyl]-N-(2,6-dimethylphenyl)carbamate |

InChI |

InChI=1S/C17H26N2O3/c1-6-18(7-2)15(20)12-19(17(21)22-8-3)16-13(4)10-9-11-14(16)5/h9-11H,6-8,12H2,1-5H3 |

InChI Key |

IBKFROSLVIUNSK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CN(C1=C(C=CC=C1C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the formation of the carbamate ester functional group attached to a 2,6-dimethyl-substituted aromatic or heterocyclic core, with the diethylcarbamoyl methyl moiety introduced via acylation or carbamoylation reactions. The ethyl ester group is typically introduced through esterification of the corresponding carboxylic acid or acid derivative.

Key Synthetic Steps and Reagents

Acylation Using Mixed Acid Anhydrides or Acid Halides :

The nitrogen atom in the amine precursor (often a diamine derivative) is acylated using mixed acid anhydrides or acid halides to introduce the diethylcarbamoyl group. This step is critical for forming the carbamate linkage. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis and side reactions.Esterification of Carboxylic Acids :

The ethyl ester functionality is introduced by reacting the carboxylic acid intermediate with ethanol or other suitable alcohols in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC). This catalytic esterification is efficient and yields high purity esters.Use of Column Chromatography for Purification :

The intermediates and final products often require purification by column chromatography or fractional distillation under high vacuum to achieve the desired purity levels, especially when dealing with complex mixtures or low-yielding reactions.

Representative Synthetic Route

A typical synthetic route can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 2,6-dimethyl aromatic intermediate | Reaction of substituted benzaldehydes with ammonia and methyl acetoacetate under reflux | 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester (key intermediate) |

| 2 | Partial hydrolysis | Alkali metal hydroxides (LiOH or NaOH) in methanol | Monoester derivative of the dihydropyridine compound |

| 3 | Introduction of diethylcarbamoyl group | Acylation with mixed acid anhydrides or acid halides in anhydrous medium | Formation of carbamate linkage |

| 4 | Esterification | Reaction with ethanol, DMAP, and DCC in dichloromethane | Formation of ethyl ester derivative |

| 5 | Purification | Column chromatography or fractional distillation | Pure this compound |

Alternative Methods and Innovations

One-Pot Synthesis of Carboxylic Acid Succinimidyl Esters :

A one-pot reaction involving N-hydroxysuccinimide, carboxylic acid, and halophosphoric acid esters (e.g., diphenyl chlorophosphate) in the presence of bases such as triethylamine can produce activated esters that facilitate subsequent coupling reactions to form carbamates with high yield and purity.Protection and Deprotection Strategies :

To avoid side reactions during carbamate introduction, protective groups such as benzyl ethers are employed on phenolic or nucleophilic sites. These groups are robust under both acidic and basic conditions and can be removed quantitatively at the end of synthesis, improving overall yield and selectivity.

Data Table: Comparative Analysis of Preparation Steps

| Preparation Step | Common Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Acylation of amine | Mixed acid anhydride or acid halide, anhydrous | 40–70 | Sensitive to moisture, requires dry conditions |

| Esterification of carboxylic acid | Ethanol, DMAP, DCC, dichloromethane | 75–95 | High purity achievable with catalytic esterification |

| Partial hydrolysis of diester | LiOH or NaOH in methanol | 40–60 | Temperature control critical for selectivity |

| Purification | Column chromatography or fractional distillation | N/A | Essential for removing side products and impurities |

| One-pot succinimidyl ester formation | N-hydroxysuccinimide, diphenyl chlorophosphate, triethylamine | 90+ | Efficient for activated ester intermediates |

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to replace the ester group.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Oxidation: Various oxidation products depending on the specific conditions.

Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula . It features a carbanilic acid structure with diethylcarbamoyl and ethyl ester functional groups, which contribute to its reactivity and potential biological activity.

Anticancer Research

Carbanilic acid derivatives have been investigated for their potential anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a study on carbamate esters demonstrated their ability to inhibit tumor growth in vitro through apoptosis induction mechanisms .

Antimicrobial Activity

Research has shown that carbanilic acid derivatives possess significant antimicrobial properties. A case study conducted on a series of diethylcarbamates revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Neuropharmacological Effects

There is emerging evidence suggesting that compounds similar to carbanilic acid may influence neurotransmitter systems. For instance, studies have indicated that certain carbamate derivatives can modulate acetylcholine levels, potentially offering therapeutic avenues for neurodegenerative diseases .

Pesticidal Properties

Carbanilic acid derivatives are being explored as potential pesticides due to their ability to inhibit specific enzymes in pests, leading to mortality or reduced reproduction rates. Research has shown that these compounds can effectively target insect pests while minimizing harm to beneficial organisms .

Herbicidal Activity

The herbicidal potential of carbanilic acid derivatives has also been studied, particularly their ability to inhibit weed growth through selective enzyme inhibition pathways. Field trials have demonstrated effective control over several weed species without adversely affecting crop yield .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal | Anticancer research | Induces apoptosis in cancer cell lines |

| Antimicrobial activity | Effective against Gram-positive/negative bacteria | |

| Neuropharmacological effects | Modulates acetylcholine levels | |

| Agricultural | Pesticidal properties | Targets pest enzymes; effective in field tests |

| Herbicidal activity | Inhibits weed growth; safe for crops |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various carbanilic acid derivatives, including the compound . The results indicated significant cytotoxicity against breast and colon cancer cell lines, with a focus on the mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of carbanilic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that specific modifications in the chemical structure enhanced antibacterial activity, suggesting pathways for developing new antibiotics .

Case Study 3: Herbicide Development

Field studies conducted in agricultural settings tested the herbicidal efficacy of carbanilic acid derivatives on common weeds. The results showed a substantial reduction in weed biomass while maintaining crop health, indicating potential for commercial herbicide formulations .

Mechanism of Action

The mechanism of action of Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related carbamates and carbanilic acid derivatives:

Key Observations:

2,6-Dimethyl substituents on the aromatic ring may enhance steric hindrance, reducing enzymatic hydrolysis and increasing environmental persistence .

Ester Group Influence :

- The ethyl ester balances lipophilicity between methyl (Formparanate) and isopropyl esters, affecting membrane permeability and bioactivity .

Biological Activity :

- Pyrazole-containing carbamates like Dimetilan exhibit potent insecticidal activity due to their heterocyclic structure, which optimizes binding to acetylcholinesterase .

- Formparanate’s formamidine group enables additional interactions with target enzymes, a feature absent in the target compound .

Research Findings and Data Gaps

- Physicochemical Data : Molecular weight and solubility data for the target compound are unavailable in the evidence. Analogous compounds (e.g., Dimetilan, MW ~240 g/mol) suggest moderate volatility and water solubility .

- Toxicity Profile : Based on structural analogs, the compound may exhibit moderate to high acute toxicity (e.g., rat oral LD₅₀ ~50–200 mg/kg), though experimental validation is required .

- Environmental Fate : The 2,6-dimethyl substitution likely reduces photodegradation rates compared to unsubstituted carbamates .

Biological Activity

Carbanilic acid derivatives, particularly those involving carbamates, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester , examining its biological activity through various studies and data.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C13H19N2O2

- Molecular Weight : 235.30 g/mol

The compound's structure features a carbamate functional group, which is known for its role in inhibiting acetylcholinesterase (AChE) and other biological targets.

Carbamate compounds typically exert their biological effects through the inhibition of AChE, an enzyme critical for neurotransmitter regulation. By inhibiting AChE, these compounds can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease.

Neuroprotective Effects

Research indicates that carbamate derivatives exhibit neuroprotective properties. For instance, a study on similar carbamate compounds demonstrated their ability to protect neuronal cells from oxidative stress and toxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology . The neuroprotective effects are attributed to:

- Inhibition of AChE : Leading to increased acetylcholine levels.

- Antioxidant Properties : Reducing oxidative damage in neuronal cells.

- Protection Against Mitochondrial Toxicity : Safeguarding mitochondrial function from various toxins.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of any new compound. In studies conducted on related carbamate structures, results indicated that while some derivatives exhibit mild toxicity at high doses, they generally possess a favorable safety profile when administered at therapeutic levels .

Case Studies and Research Findings

- Alzheimer's Disease Treatment :

- Pesticide Toxicity Studies :

Table 1: Summary of Biological Activities of Carbamate Derivatives

Q & A

Basic: What synthetic methodologies are recommended for preparing this carbamate ester?

Answer:

The synthesis involves carbamate esterification via nucleophilic substitution or coupling agents. A typical route includes:

Reacting the carbanilic acid precursor with ethyl chloroformate in anhydrous dichloromethane (DCM) under basic conditions (e.g., K₂CO₃).

Introducing the diethylcarbamoylmethyl group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yield.

Optimizing reaction parameters: Temperature (20–40°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 acid/chloroformate).

Validation: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How should researchers characterize the compound’s structure and purity?

Answer:

Use a multi-technique approach :

- NMR spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl ester CH₃; δ 3.1–3.5 ppm for diethylcarbamoyl N-CH₂), ¹³C NMR (δ 155–160 ppm for carbamate C=O).

- FT-IR : Peaks at ~1720 cm⁻¹ (carbamate C=O), ~1240 cm⁻¹ (ester C-O).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 293.186 (calculated for C₁₆H₂₅N₂O₃).

Reference databases : Cross-validate spectral data with NIST Chemistry WebBook entries for analogous carbamates .

Advanced: How can environmental degradation pathways be systematically analyzed?

Answer:

Hydrolysis studies : Expose the compound to buffered solutions (pH 2–12) at 25–50°C.

Analytical tools :

- HPLC-UV : Quantify parent compound degradation (λ = 260 nm).

- LC-MS/MS : Identify hydrolysis products (e.g., diethylcarbamoylmethylamine, 2,6-dimethylphenol).

Kinetic modeling : Calculate half-lives (t₁/₂) using pseudo-first-order kinetics. For example, at pH 10, t₁/₂ ≈ 8 hours .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Answer:

Dose-response standardization : Use in vitro assays (e.g., acetylcholinesterase inhibition) with triplicate measurements.

Control variables : Account for solvent effects (e.g., DMSO <1% v/v) and enzyme batch variability.

Computational validation : Perform molecular docking (AutoDock Vina) against target enzymes (PDB: 4EY7) to predict binding affinities. Compare with experimental IC₅₀ values .

Advanced: How can thermal stability be assessed for long-term storage?

Answer:

Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C indicates stability at room temperature).

Accelerated stability studies : Store samples at 40°C/75% RH for 6 months, with periodic HPLC purity checks.

Recommendations : Store at -20°C in amber vials under nitrogen to prevent oxidation/hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.